molecular formula C7H16N2O2S B579696 1-Piperidinesulfonamide,3-ethyl-(8CI) CAS No. 16168-24-4

1-Piperidinesulfonamide,3-ethyl-(8CI)

Cat. No.: B579696
CAS No.: 16168-24-4
M. Wt: 192.277
InChI Key: CINMODNRHJJHGP-UHFFFAOYSA-N
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Description

1-Piperidinesulfonamide,3-ethyl-(8CI) is a piperidine derivative featuring a sulfonamide functional group and an ethyl substituent at the 3-position of the piperidine ring.

Properties

CAS No.

16168-24-4

Molecular Formula

C7H16N2O2S

Molecular Weight

192.277

IUPAC Name

3-ethylpiperidine-1-sulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-2-7-4-3-5-9(6-7)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11)

InChI Key

CINMODNRHJJHGP-UHFFFAOYSA-N

SMILES

CCC1CCCN(C1)S(=O)(=O)N

Synonyms

1-Piperidinesulfonamide,3-ethyl-(8CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The ethyl group in the target compound likely increases hydrophobicity compared to methyl-substituted analogs, influencing membrane permeability in biological systems .
  • Stereochemical Effects : Cis/trans configurations in dimethyl analogs (e.g., 16168-31-3 and 16168-30-2) alter physical properties and reactivity, suggesting that the 3-ethyl substituent’s spatial arrangement may similarly impact its applications .

Physicochemical Properties

  • Solubility : Methyl and dimethyl analogs exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), but the bulkier ethyl group may reduce aqueous solubility .
  • Thermal Stability : Ethyl substituents generally lower melting points compared to methyl groups due to reduced crystal packing efficiency .

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